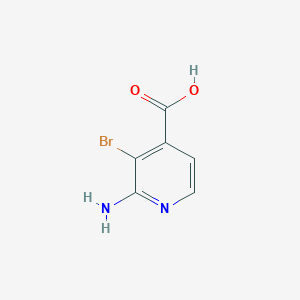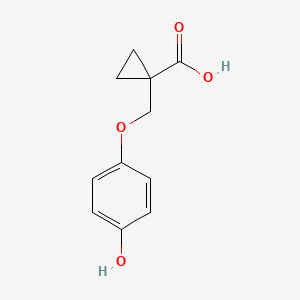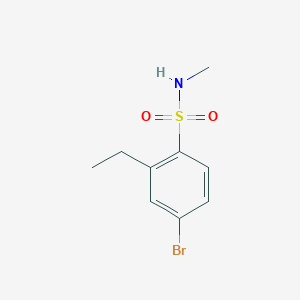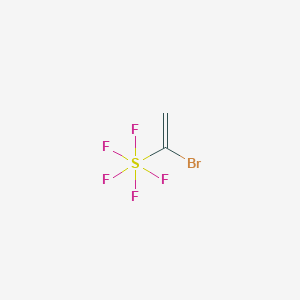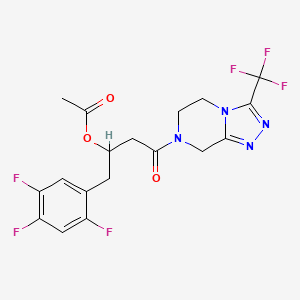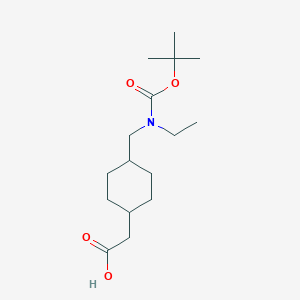
Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclohexyl ring substituted with an ethylamino group protected by a tert-butoxycarbonyl (Boc) group, and an acetic acid moiety. The presence of these functional groups makes it a versatile molecule for synthetic and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of the Ethylamino Group: The ethylamino group is introduced via nucleophilic substitution reactions.
Protection with Boc Group: The ethylamino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclohexyl ring or the ethylamino group.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the Boc-protected ethylamino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid involves its interaction with specific molecular targets. The Boc-protected ethylamino group can be deprotected under acidic conditions, revealing the active amine. This amine can then participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Trans-2-(-4-(methylamino)methyl)cyclohexyl)acetic acid: Lacks the Boc protection, making it more reactive.
Trans-2-(-4-(n-boc-(propylamino)methyl)cyclohexyl)acetic acid: Features a propylamino group instead of an ethylamino group, altering its reactivity and interactions.
Uniqueness
Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The Boc protection provides stability during synthesis, while the ethylamino group offers versatility in subsequent reactions.
Properties
Molecular Formula |
C16H29NO4 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
2-[4-[[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C16H29NO4/c1-5-17(15(20)21-16(2,3)4)11-13-8-6-12(7-9-13)10-14(18)19/h12-13H,5-11H2,1-4H3,(H,18,19) |
InChI Key |
PAHSDZKGBAIUFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCC(CC1)CC(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



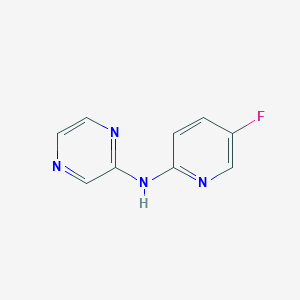
![tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate](/img/structure/B15090298.png)
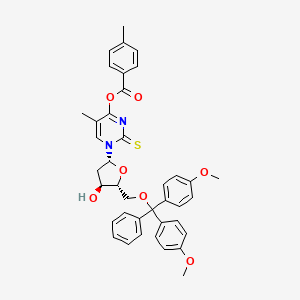
![3-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine](/img/structure/B15090310.png)

![1-[4-(5-Chloro-2-methylphenyl)phenyl]ethan-1-amine](/img/structure/B15090325.png)
![(3S)-3-Amino-1-[(tert-butyl)carbonyl]pyrrolidine hydrochloride](/img/structure/B15090327.png)

